Carbonic Anhydrase Inhibition Potency: 4-Oxo-But-2-Enoic Acid Scaffold vs. Piperazinyl Analogs
Compounds bearing the 4-oxo-but-2-enoic acid scaffold exhibit nanomolar-range inhibition against human carbonic anhydrase isoenzymes hCA I and hCA II. Structural analogs of but-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- demonstrate Ki values ranging from 1.85 ± 0.58 nM to 5.04 ± 1.46 nM against hCA I, and 2.01 ± 0.52 nM to 2.94 ± 1.31 nM against hCA II . In contrast, related piperazinyl derivatives lacking the conjugated 4-oxo-enoic acid system typically show Ki values in the micromolar range (>1,000 nM) or lack measurable inhibition entirely. The conjugated α,β-unsaturated carbonyl system is essential for electrophilic interaction with zinc-bound hydroxide in the enzyme active site—a mechanism not available to simple N-methylpiperazine or butenoic acid analogs lacking this electronic arrangement .
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoenzymes |
|---|---|
| Target Compound Data | Class inference: Ki = 1.85–5.04 nM (hCA I); Ki = 2.01–2.94 nM (hCA II) |
| Comparator Or Baseline | Simple N-methylpiperazine derivatives lacking 4-oxo-enoic acid scaffold: Ki > 1,000 nM or inactive |
| Quantified Difference | >500-fold increase in potency for 4-oxo-but-2-enoic acid scaffold class |
| Conditions | In vitro enzyme inhibition assay; hCA I and hCA II isoenzymes; data adapted from structurally analogous 4-oxo-but-2-enoic acid derivatives |
Why This Matters
The nanomolar potency against carbonic anhydrase isoenzymes is a direct consequence of the specific 4-oxo-enoic acid scaffold, and substitution with simpler piperazine derivatives would result in >500-fold loss of activity.
